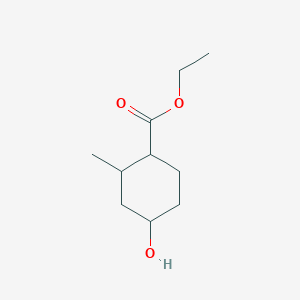

Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate

描述

属性

IUPAC Name |

ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7-9,11H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXBUMBOKFXCKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions:

Esterification Reaction: One common method to synthesize ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate involves the esterification of 4-hydroxy-2-methylcyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

化学反应分析

Types of Reactions:

Oxidation: Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Halides, amines.

科学研究应用

Medicinal Chemistry

Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate is explored as an intermediate in synthesizing bioactive molecules. Its derivatives may exhibit pharmacological activities such as:

- Anti-inflammatory Effects : Research indicates potential applications in developing anti-inflammatory drugs by modifying its structure to enhance bioactivity .

- Antimicrobial Properties : The compound's derivatives have been investigated for their ability to combat bacterial infections, demonstrating promising results in vitro against various pathogens .

Industrial Applications

In industrial contexts, this compound serves as a building block for producing specialty chemicals and materials. Its ability to undergo various transformations makes it suitable for creating:

- Polymers : The compound can be utilized in synthesizing polymers with specific properties tailored for various applications.

- Resins : Its reactivity allows it to be incorporated into resin formulations, enhancing their performance characteristics.

Case Study 1: Synthesis of Bioactive Derivatives

A study conducted by Wenjie Xue et al. focused on synthesizing novel derivatives based on the structure of this compound. The synthesized compounds were evaluated for their antibacterial activity against Staphylococcus aureus, showing significant potency compared to existing treatments .

Case Study 2: Industrial Application in Polymer Production

In an industrial setting, this compound was incorporated into a polymer matrix designed for medical applications. The resulting polymer exhibited enhanced mechanical properties and biocompatibility, making it suitable for use in biomedical devices .

作用机制

The mechanism of action of ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. For instance, its hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative that can further participate in metabolic processes .

相似化合物的比较

Substituent Effects and Physicochemical Properties

The table below highlights key structural differences and their impact on physicochemical properties:

Conformational Analysis

The cyclohexane/cyclohexene ring conformation significantly influences molecular interactions:

- This compound : Prefers chair or twist-boat conformations due to equatorial positioning of hydroxyl and methyl groups to minimize 1,3-diaxial strain .

- Ethyl 6-(4-Cl-phenyl)-4-(4-F-phenyl)-2-oxocyclohex-3-ene-1-carboxylate : Exhibits screw-boat (disordered molecule A) and half-chair (molecule B) puckering, as quantified by Cremer-Pople parameters (Q, θ, φ) .

- Ethyl 2-amino-1-cyclohexene-1-carboxylate: The unsaturated cyclohexene ring adopts a planar conformation, enabling conjugation with the carboxylate group, which stabilizes transition states in reactions .

生物活性

Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by a cyclohexane ring with hydroxyl and ester functional groups. These features contribute to its reactivity and biological activity. The compound can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors in biological systems. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group may undergo hydrolysis, releasing the active carboxylic acid derivative, which can participate in various metabolic processes.

Pharmacological Activities

Research indicates that derivatives of this compound may exhibit several pharmacological activities:

- Anti-inflammatory : Studies suggest that derivatives can inhibit inflammatory pathways, potentially useful in treating conditions like arthritis.

- Analgesic : Some derivatives show promise as pain relievers, potentially acting on pain pathways in the central nervous system.

- Antimicrobial : The compound has been explored for its ability to combat bacterial infections, with certain derivatives demonstrating activity against resistant strains.

Case Studies and Experimental Data

- In Vitro Studies :

- In Vivo Studies :

- Antimicrobial Activity :

Data Table: Summary of Biological Activities

常见问题

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities. Focus on hydrogen bonding between the hydroxyl group and catalytic residues (e.g., serine hydrolases) .

- Kinetic assays : Monitor enzyme inhibition via UV-Vis spectroscopy, comparing IC₅₀ values with structurally similar esters .

- NMR titration : Assign key proton shifts (e.g., hydroxy and ester carbonyl signals) to map binding-induced conformational changes .

How should researchers address contradictions in spectroscopic data (e.g., NMR, IR) for this compound?

Basic Research Question

- Solvent effects : Account for solvent-dependent chemical shifts (e.g., DMSO vs. CDCl₃) in NMR analysis .

- Dynamic effects : Use variable-temperature NMR to resolve overlapping signals caused by rotameric equilibria .

- Cross-validation : Compare IR carbonyl stretches (1700–1750 cm⁻¹) with computational vibrational spectra (DFT) .

What advanced computational strategies predict the reactivity of this compound in nucleophilic acyl substitution?

Advanced Research Question

- Reactivity indices : Calculate Fukui functions (via Gaussian) to identify electrophilic centers (e.g., ester carbonyl carbon) .

- Transition state modeling : Use QM/MM methods to simulate nucleophilic attack (e.g., by amines) and predict activation energies .

- Solvent modeling : Include implicit solvent models (e.g., PCM) to assess solvation effects on reaction rates .

How can researchers validate crystallographic data for this compound to ensure structural accuracy?

Basic Research Question

- Validation tools : Use checkCIF/PLATON to flag outliers in bond lengths/angles and assess R-factor convergence .

- Twinned data : Apply SHELXL TWIN commands to refine structures with pseudo-merohedral twinning .

- Hirshfeld analysis : Map intermolecular interactions (e.g., C–H···O) to confirm packing stability .

What are the key differences in biological activity between this compound and its structural analogs?

Advanced Research Question

- Functional group impact : Compare hydroxyl vs. amino derivatives (e.g., Ethyl 3-amino-4-methylcyclohexane-1-carboxylate) in receptor binding assays .

- Steric effects : Bulky substituents (e.g., 4-chlorophenyl) reduce membrane permeability, as shown in logP calculations (ChemAxon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。